molecular formula C17H15N3O2S B2448981 (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797287-51-4

(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2448981
CAS RN: 1797287-51-4
M. Wt: 325.39
InChI Key: YAEQAUAACRBDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . Thiazole is a ring structure that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings - a quinoline ring, a thiazole ring, and an azetidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinolines, thiazoles, and azetidines each have distinct reactivity patterns .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Crystal Structure Studies

The crystal structure of this compound is valuable for understanding its reactivity and potential applications. In a study by Jiang and Zhou, the crystal structure of methyl (E)-N2-((3-methylquinolin-8-yl)sulfonyl)-Nω′-nitro-L-argininate was determined. The compound crystallizes in a monoclinic space group with specific unit cell parameters. Crystallographic data, including atomic coordinates and displacement parameters, were reported . Such studies aid in predicting the compound’s behavior in various environments and interactions with other molecules.

Antibacterial Activity

While specific data on this compound’s antibacterial activity is scarce, it’s worth exploring its potential. Similar compounds may exhibit antimicrobial effects. Further research could investigate its inhibitory properties against bacterial strains, such as Staphylococcus aureus .

Antitumor and Cytotoxic Activity

Compounds containing thiazole and quinoline moieties have shown promise in cancer research. For instance, Gulsory and Guzeldemirci synthesized derivatives of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone and evaluated their cytotoxicity on human tumor cell lines. One of these derivatives demonstrated potent effects against prostate cancer cells . Further investigations into its antitumor potential are warranted.

Eco-Friendly Synthesis

A novel synthesis method for related compounds involving thiazole rings was developed. By using a one-pot C–C and C–N bond-forming strategy, researchers successfully prepared derivatives of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone without metal catalysts. This eco-friendly approach highlights the compound’s versatility and potential applications .

Selenourea Derivatives

The nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocyanates led to a novel group of selenourea derivatives bearing a thiazole ring. These compounds could have diverse applications, including medicinal chemistry and materials science .

Conclusion

(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: exhibits intriguing properties across various fields. While more research is needed, its crystal structure, antibacterial potential, antitumor activity, eco-friendly synthesis, and derivatives contribute to its scientific significance. Researchers should explore its applications further to unlock its full potential.

Jiang, B., & Zhou, G.-C. (2019). Crystal structure of methyl (E)-N2-((3-methylquinolin-8-yl)sulfonyl)-Nω′-nitro-L-argininate-ethanol (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1107–1110. DOI: 10.1515/ncrs-2019-0597 Gulsory, Y., & Guzeldemirci, N. U. (2007). Antitumor and cytotoxic activity of some new 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Medicinal Chemistry Research, 16(5), 235–243. DOI: 10.1007/s00044-011-9685-2 Kumar, A., & Kumar, A. (2020). A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. Research on Chemical Intermediates, 46(8), 4511–4521. [DOI: 10.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing quinoline, thiazole, or azetidine moieties have diverse mechanisms of action .

Future Directions

The future directions in the research and development of this compound would depend on its biological activity. Given the diverse biological activities of compounds containing quinoline, thiazole, or azetidine moieties, it could be a potential candidate for drug development .

properties

IUPAC Name

(2-methylquinolin-8-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-6-12-3-2-4-14(15(12)19-11)16(21)20-9-13(10-20)22-17-18-7-8-23-17/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEQAUAACRBDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=NC=CS4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.